

Navigating Nitrosamine Impurities: A Comparative Risk Assessment of N-Nitroso Ticagrelor

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Compound of Interest		
Compound Name:	N-Nitroso Ticagrelor	
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For Researchers, Scientists, and Drug Development Professionals

The presence of nitrosamine impurities in pharmaceutical products remains a critical concern for regulatory bodies and drug developers worldwide. These compounds, often potent mutagens, necessitate rigorous risk assessment to ensure patient safety. This guide provides a comparative risk assessment of **N-Nitroso Ticagrelor**, a potential nitrosamine impurity in the antiplatelet drug Ticagrelor, contextualized with the broader landscape of nitrosamine risk evaluation.

The Challenge of N-Nitroso Ticagrelor Formation

A significant point of discussion in the scientific community is the very formation of **N-Nitroso Ticagrelor** under nitrosating conditions. Some research indicates that instead of the expected N-nitroso derivative, a cyclized impurity, a 4,5-dihydroisoxazole derivative, is formed.[1] This cyclized product shares the same molecular mass as **N-Nitroso Ticagrelor**, necessitating advanced analytical techniques like NMR spectroscopy for differentiation.[1]

However, other researchers report the successful synthesis and characterization of **N-Nitroso Ticagrelor**.[2] This discrepancy highlights the complexities in predicting and identifying nitrosamine impurities and underscores the importance of robust analytical confirmation. For the purpose of this guide, we will proceed with the assumption that **N-Nitroso Ticagrelor** can



form and requires a thorough risk assessment, while acknowledging the ongoing scientific debate.

Regulatory Framework for Nitrosamine Risk Assessment

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established frameworks for controlling nitrosamine impurities in pharmaceuticals.[3][4][5][6][7][8] A key component of this is the determination of an Acceptable Intake (AI) limit, which represents a level of exposure with a negligible cancer risk, generally considered to be one additional cancer case in 100,000 people over a lifetime of exposure.[3] [9]

The FDA has outlined a carcinogenic potency categorization approach (CPCA) for nitrosamine drug substance-related impurities (NDSRIs), assigning them to one of five potency categories with corresponding AI limits ranging from 26.5 ng/day for the most potent to 1500 ng/day for the least potent.[3][9] This categorization is often based on structure-activity relationships (SAR) and read-across approaches from well-studied nitrosamines.[10]

Comparative Data on Nitrosamine Carcinogenic Potency

To contextualize the potential risk of **N-Nitroso Ticagrelor**, it is essential to compare it with other known nitrosamines. The table below summarizes the carcinogenic potency and corresponding AI limits for several common nitrosamines.



Nitrosamine	TD50 (mg/kg/day)	Carcinogenic Potency Category (FDA)	Acceptable Intake (AI) Limit (ng/day)
N- Nitrosodimethylamine (NDMA)	0.096	2	96[9]
N-Nitrosodiethylamine (NDEA)	0.0265	1	26.5[9]
N-Nitroso-N-methyl-4- aminobutyric acid (NMBA)	0.14	Not explicitly categorized, but considered potent	96 (Interim)
N- Nitrosodiisopropylami ne (NDIPA)	0.54	3	400
N-Nitrosodibutylamine (NDBA)	1.1	4	1500
N-Nitroso Ticagrelor	Data not available	Not yet categorized	To be determined

TD50 values represent the dose that gives 50% of the animals tumors in a standardized rodent lifetime bioassay. A lower TD50 indicates higher carcinogenic potency. Data for NDMA, NDEA, NDIPA, and NDBA are based on established regulatory guidance and scientific literature.[9][11] [12]

Due to the lack of specific mutagenicity or carcinogenicity data for **N-Nitroso Ticagrelor**, its carcinogenic potency category and AI limit have not been established. A risk assessment would require either dedicated experimental studies or a robust read-across analysis from structurally similar compounds.

Experimental Protocols for Nitrosamine Risk Assessment



The assessment of nitrosamine risk relies on a set of standardized experimental protocols designed to evaluate their mutagenic and carcinogenic potential.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.

Methodology:

- Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon are used. These strains are unable to synthesize histidine and will not grow on a histidine-deficient medium.
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic the metabolic processes in the human body, as many nitrosamines require metabolic activation to become mutagenic.
- Exposure: The bacterial strains are exposed to various concentrations of the test substance (e.g., **N-Nitroso Ticagrelor**).
- Plating: The treated bacteria are plated on a histidine-deficient agar medium.
- Incubation and Analysis: The plates are incubated for 48-72 hours. The number of revertant
 colonies (colonies that have regained the ability to synthesize histidine) is counted. A
 significant, dose-dependent increase in the number of revertant colonies compared to the
 negative control indicates a mutagenic potential. Enhanced Ames test protocols are now
 recommended for assessing nitrosamines.[1]

In Vivo Mutagenicity and Carcinogenicity Studies

If a compound is found to be mutagenic in the Ames test, further in vivo studies are often required.

Methodology (Rodent Carcinogenicity Bioassay):

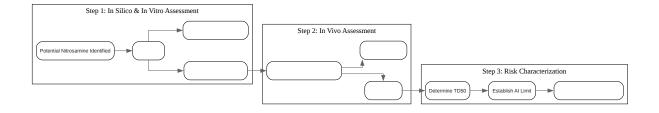
Animal Model: Typically, rats or mice are used.



- Dosing: Animals are administered the test substance daily for a significant portion of their lifespan (e.g., 2 years). Multiple dose groups are used to establish a dose-response relationship.
- Observation: Animals are monitored for clinical signs of toxicity and tumor development.
- Pathology: At the end of the study, a complete histopathological examination of all organs and tissues is performed to identify and characterize tumors.
- Data Analysis: The incidence of tumors in the treated groups is compared to the control group to determine the carcinogenic potential and to calculate the TD50 value.

Visualizing Experimental Workflows and Signaling Pathways

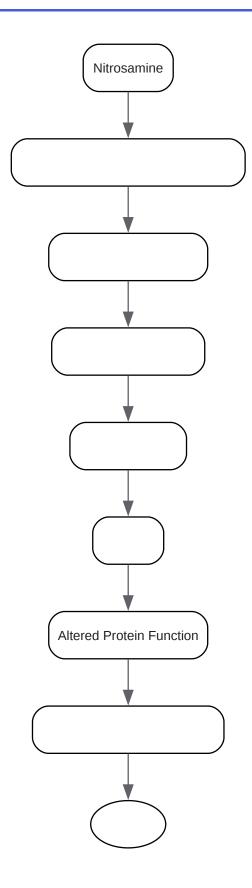
To better understand the processes involved in nitrosamine risk assessment, the following diagrams illustrate a typical experimental workflow and the general signaling pathway of nitrosamine-induced carcinogenesis.



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Caption: Workflow for Nitrosamine Risk Assessment.





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Caption: Nitrosamine-Induced Carcinogenesis Pathway.



Conclusion

The risk assessment of **N-Nitroso Ticagrelor** is currently hampered by a lack of definitive data on its formation and biological activity. While the regulatory frameworks and experimental protocols for evaluating nitrosamines are well-established, their application to **N-Nitroso Ticagrelor** requires further investigation. For drug developers, the initial focus should be on highly sensitive and specific analytical methods to determine whether **N-Nitroso Ticagrelor** or its cyclized isomer is formed in the drug substance or product.[1] Should the presence of **N-Nitroso Ticagrelor** be confirmed, a comprehensive evaluation of its mutagenic and carcinogenic potential will be necessary to establish an appropriate control strategy and ensure patient safety. The principles of risk assessment applied to other nitrosamines provide a clear roadmap for this process.

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References

- 1. veeprho.com [veeprho.com]
- 2. tlcstandards.com [tlcstandards.com]
- 3. FDA sets acceptable intake limits for nitrosamines in drugs | RAPS [raps.org]
- 4. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Nitrosamine Detection: Meet EMA and FDA Regulations | SGS USA [sgs.com]
- 7. fda.gov [fda.gov]
- 8. gmp-compliance.org [gmp-compliance.org]
- 9. cir-safety.org [cir-safety.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. pubs.acs.org [pubs.acs.org]



- 12. mdpi.com [mdpi.com]
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